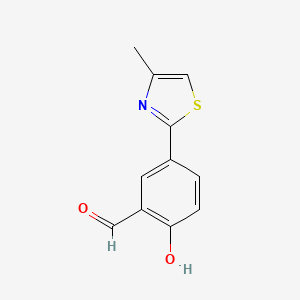
2-Hydroxy-5-(4-methylthiazol-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(4-methylthiazol-2-yl)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 4-methylthiazole under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-(4-methylthiazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-5-(4-methylthiazol-2-yl)benzoic acid.
Reduction: 2-Hydroxy-5-(4-methylthiazol-2-yl)benzyl alcohol.
Substitution: 2-Alkoxy-5-(4-methylthiazol-2-yl)benzaldehyde.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(4-methylthiazol-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe for studying enzyme-catalyzed reactions.
Medicine: It is an impurity in the synthesis of Febuxostat, which is used to treat hyperuricemia and gout.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(4-methylthiazol-2-yl)benzaldehyde is primarily related to its role as an intermediate or impurity in the synthesis of other compounds. For example, in the synthesis of Febuxostat, it acts as a precursor that undergoes further chemical transformations to yield the final product.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxybenzaldehyde
- 4-Methylthiazole
- 2-Hydroxy-5-methylbenzaldehyde
Uniqueness
2-Hydroxy-5-(4-methylthiazol-2-yl)benzaldehyde is unique due to the presence of both a hydroxyl group and a thiazole ring in its structure. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds .
Propiedades
Fórmula molecular |
C11H9NO2S |
|---|---|
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
2-hydroxy-5-(4-methyl-1,3-thiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H9NO2S/c1-7-6-15-11(12-7)8-2-3-10(14)9(4-8)5-13/h2-6,14H,1H3 |
Clave InChI |
CYDHRNRXVSNMCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)C2=CC(=C(C=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















